molecular formula C7H16N2O2S2 B13021562 N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide

N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide

Cat. No.: B13021562
M. Wt: 224.3 g/mol
InChI Key: PQBMEXFTRGCMPU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a thietane ring, a sulfonamide group, and dimethylamino substituents

Properties

Molecular Formula

C7H16N2O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

N,N-dimethyl-2-(thietan-3-ylamino)ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S2/c1-9(2)13(10,11)4-3-8-7-5-12-6-7/h7-8H,3-6H2,1-2H3

InChI Key

PQBMEXFTRGCMPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide typically involves the reaction of thietane derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of thietane-3-amine with N,N-dimethyl-ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thietane ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(thietan-3-ylamino)ethyl)ethanesulfonamide
  • N,3-Dimethyl-2-(thietan-3-ylamino)butanamide

Uniqueness

N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

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